molecular formula C22H29ClN2O4 B2796428 Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1052510-90-3

Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2796428
CAS No.: 1052510-90-3
M. Wt: 420.93
InChI Key: RLINRUXUBWEVLX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine-derived compound with a molecular formula of C22H28N2O4·HCl (free base: C22H28N2O4, MW 384.476) . The structure features a biphenyl-4-yloxy group attached to a 2-hydroxypropyl chain, which is further linked to an ethyl piperazine carboxylate backbone. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Key identifiers include ChemSpider ID 2212915 and synonyms such as ethyl 4-[3-([1,1′-biphenyl]-4-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate . Suppliers like Kainic.com and Asymchem Laboratories list this compound, indicating its commercial availability for research .

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4.ClH/c1-2-27-22(26)24-14-12-23(13-15-24)16-20(25)17-28-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h3-11,20,25H,2,12-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLINRUXUBWEVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, often referred to as a piperazine derivative, has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine core linked to a biphenyl moiety through a hydroxypropyl group. This configuration is hypothesized to enhance its interaction with biological targets such as receptors and enzymes.

  • Serotonin Receptor Modulation :
    • The compound has been identified as a potent antagonist of the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. Studies indicate that antagonism at this receptor may contribute to antidepressant-like effects in rodent models .
  • Anticancer Activity :
    • Research indicates that piperazine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The presence of the biphenyl group is believed to facilitate better binding affinity to cancer-related proteins.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Antidepressant5-HT7 Receptor Antagonism
AnticancerInduction of Apoptosis
Cholinesterase InhibitionAChE and BuChE Inhibition
Multi-targeted ApproachVarious Cancer Pathways

Case Study 1: Antidepressant Effects

In a study published in Nature, the compound was evaluated for its antidepressant properties using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting enhanced mood elevation compared to control groups .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer potential of piperazine derivatives highlighted that the tested compound exhibited higher cytotoxicity against FaDu hypopharyngeal carcinoma cells than conventional drugs. The study utilized flow cytometry to assess apoptosis rates, revealing a clear increase in early apoptotic cells upon treatment with the compound .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives often correlates with their structural features. Key findings from SAR studies suggest:

  • Hydrophobic Interactions : The biphenyl group enhances hydrophobic interactions with target proteins, improving binding affinity.
  • Piperazine Ring Modifications : Substitutions on the piperazine ring can significantly alter pharmacological profiles, influencing both receptor selectivity and potency against enzymes such as AChE .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are critical for its therapeutic applications:

Neuropharmacological Effects

  • Serotonin Receptor Modulation : The compound has been shown to antagonize the 5-HT7 serotonin receptor, which is implicated in mood regulation and antidepressant effects.
  • Case Study : In a study utilizing the forced swim test in rodents, the compound demonstrated a significant reduction in immobility time, indicating potential antidepressant properties.

Anticancer Activity

  • Mechanism : Research indicates that the compound can induce apoptosis in various cancer cell lines.
  • Case Study : A study on FaDu hypopharyngeal carcinoma cells revealed that the compound exhibited higher cytotoxicity compared to conventional treatments, with flow cytometry analysis showing increased early apoptotic cells upon treatment.

Cholinesterase Inhibition

  • The compound has also been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease research.

Summary of Biological Activities

Activity TypeTarget/MechanismReference
Antidepressant5-HT7 Receptor AntagonismNature Study
AnticancerInduction of ApoptosisFlow Cytometry Analysis
Cholinesterase InhibitionAChE and BuChE InhibitionVarious Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound correlates with its structural features:

  • Hydrophobic Interactions : The biphenyl group enhances hydrophobic interactions with target proteins, improving binding affinity.
  • Piperazine Ring Modifications : Alterations on the piperazine ring can significantly influence pharmacological profiles, affecting both receptor selectivity and potency against enzymes such as AChE.

Comparison with Similar Compounds

Core Piperazine Backbone

The target compound shares a piperazine-carboxylate core with several analogues, but substituents vary significantly:

  • WK-26 : Contains a carbazole moiety and fluorine atoms, increasing lipophilicity and DNMT1 inhibitory activity .
  • p-MPPI/p-MPPF : Include methoxyphenyl and halogenated benzamido groups, enabling 5-HT1A receptor antagonism .

Functional Groups

  • Biphenyl-4-yloxy vs. Aromatic Substituents: The target’s biphenyl group enables π-π stacking interactions, contrasting with naphthyloxy () or carbazole () groups, which offer larger aromatic surfaces for receptor binding.
Compound Name Key Substituents Molecular Weight (Free Base)
Target Compound Biphenyl-4-yloxy, hydroxyl 384.476
WK-26 Carbazole, fluorine ~700 (estimated)
p-MPPI Methoxyphenyl, iodo-benzamido ~450 (estimated)
Ethyl 4-(3-(1H-indol-3-yl)propyl) Indol-3-yl 319.39

Physicochemical Properties

Solubility and Stability

  • The hydrochloride salt of the target compound improves aqueous solubility compared to free bases like tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate (), which relies on sulfonate groups for solubility .
  • Compounds with tert-butyl protecting groups (e.g., ) exhibit lower polarity, favoring synthetic intermediates over bioactive forms .

Hydrogen Bonding Capacity

  • The 2-hydroxypropyl chain in the target compound facilitates hydrogen bonding, unlike diphenylmethyl -substituted analogues (), which prioritize hydrophobic interactions .

Receptor Targeting

  • 5-HT1A Antagonists : p-MPPI and p-MPPF () antagonize serotonin receptors with ID50 values of 3–5 mg/kg, while the target’s biphenyl group may favor different receptor interactions .

Metabolic and Toxicity Profiles

  • The absence of halogens in the target compound may reduce toxicity compared to p-MPPI (iodine) or fluorinated derivatives () .
  • Hydroxyl groups enhance metabolic clearance relative to tert-butyl-protected analogues .

Q & A

Q. What are the critical structural features of this compound that determine its pharmacological potential?

The compound’s activity is influenced by:

  • Piperazine core : Facilitates interactions with biological targets (e.g., receptors) via hydrogen bonding and electrostatic interactions .
  • Biphenyl ether moiety : Enhances lipophilicity, improving membrane permeability .
  • Hydroxypropyl linker : Introduces stereochemical complexity; the 2-hydroxy group may participate in hydrogen bonding with enzymes or receptors . Methodological Insight: Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis assays can validate target interactions.

Q. What synthetic strategies are commonly employed to prepare this compound?

A typical multi-step synthesis involves:

  • Nucleophilic substitution : Reacting 4-([1,1'-biphenyl]-4-yloxy)epoxide with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the hydroxypropyl-piperazine intermediate .
  • Carbamate formation : Treating the intermediate with ethyl chloroformate in dichloromethane (DCM) with triethylamine as a base .
  • Hydrochloride salt formation : Precipitation using dry HCl in diethyl ether . Optimization Tip: Adjust reaction temperature (40–60°C) and solvent polarity to minimize side reactions like epoxide ring-opening byproducts .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry and regioselectivity .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .
  • X-ray crystallography : Resolve ambiguous stereocenters in the hydroxypropyl chain .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions may arise from:

  • Varied assay conditions (e.g., pH, cell lines). Validate activity using standardized protocols (e.g., NIH/3T3 fibroblasts for receptor binding assays) .
  • Impurity profiles : Use preparative HPLC to isolate enantiomers or diastereomers and test individually .
  • Species-specific responses : Compare in vitro (human vs. rodent primary cells) and in vivo models .

Q. What experimental approaches can elucidate the compound’s mechanism of action?

  • Target deconvolution : Combine affinity chromatography with mass spectrometry to identify binding partners .
  • Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
  • In silico modeling : Molecular dynamics simulations (e.g., GROMACS) to predict conformational changes in target proteins upon binding .

Q. How does substitution on the biphenyl moiety affect structure-activity relationships (SAR)?

Substituent PositionEffect on ActivityRationale
4'-Methoxy ↑ Binding affinityElectron-donating groups enhance π-π stacking with hydrophobic receptor pockets .
3'-Chloro ↓ SolubilityIncreased lipophilicity reduces aqueous solubility but improves blood-brain barrier penetration .
2'-Fluoro ↑ Metabolic stabilityFluorine resists oxidative degradation by cytochrome P450 enzymes .
Methodological Note: Parallel synthesis and high-throughput screening (HTS) can rapidly evaluate substituent libraries .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug design : Mask the hydroxyl group as an ester (e.g., acetyl) to enhance absorption .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to increase plasma half-life .
  • Co-crystallization : Improve solubility via co-crystals with succinic acid .

Data Contradiction Analysis

Q. Why might conflicting data arise in cytotoxicity assays?

  • Assay interference : The compound’s autofluorescence may distort results in fluorometric assays (e.g., MTT). Validate with luminescent assays (CellTiter-Glo) .
  • Batch variability : Ensure consistent salt form (hydrochloride vs. freebase) and storage conditions (desiccated at −20°C) .

Experimental Design Recommendations

Q. How to design a robust SAR study for derivatives of this compound?

  • Diverse substituent library : Synthesize analogs with variations in the biphenyl ether, piperazine, and carbamate groups .
  • Hierarchical screening : Primary screening (binding affinity) → Secondary screening (selectivity, cytotoxicity) → Tertiary screening (in vivo efficacy) .

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